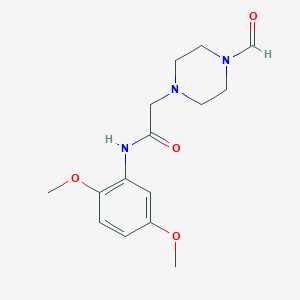

N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide

Description

N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 2,5-dimethoxyphenyl group attached to an acetamide backbone and a 4-formylpiperazine moiety.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-21-12-3-4-14(22-2)13(9-12)16-15(20)10-17-5-7-18(11-19)8-6-17/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHSLTWECJJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 2,5-Dimethoxyaniline

The foundational step involves reacting 2,5-dimethoxyaniline with 2-chloroacetyl chloride under Schotten-Baumann conditions. As demonstrated in the synthesis of N-(3-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide, this reaction proceeds via nucleophilic acyl substitution:

Procedure :

- Dissolve 2,5-dimethoxyaniline (0.05 mol) in dichloromethane (30 mL).

- Add 2% aqueous NaOH (5 mL) to deprotonate the amine.

- Slowly add 2-chloroacetyl chloride (0.05 mol) in DCM (10 mL) over 1 hour under ice cooling.

- Stir for 2 hours post-addition, followed by extraction with saturated KHSO₄, water, and brine.

- Dry over anhydrous Na₂SO₄ and concentrate to yield white crystals.

Optimization Insights :

- Yield : 82–89% (based on analogous 3-chloroaniline derivatives).

- Purity : HPLC retention time (Rₜ) ≈ 1.1–1.4 min (C18 column, MeCN/H₂O gradient).

Piperazine Coupling via Nucleophilic Alkylation

Reaction of 2-Chloroacetamide with Piperazine

The chloroacetamide intermediate undergoes alkylation with piperazine to form 2-(piperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide. This mirrors the synthesis of N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide:

Procedure :

- Suspend 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (0.03 mol) in anhydrous DCM.

- Add piperazine (0.06 mol, 2 equiv) and triethylamine (0.09 mol, 3 equiv).

- Reflux at 40°C for 12 hours under nitrogen.

- Quench with ice water, extract with DCM, and purify via silica gel chromatography (EtOAc/hexanes).

Key Parameters :

- Solvent Choice : Dichloromethane enables high solubility of both reactants.

- Stoichiometry : Excess piperazine ensures complete conversion, minimizing di-alkylation byproducts.

Regioselective Formylation of Piperazine

Vilsmeier-Haack Formylation

Introducing the formyl group at the 4-position of piperazine requires careful regiocontrol. The Rhodium(III)-catalyzed C−H activation method from 2-aminobenzaldehyde synthesis provides a viable model:

Procedure :

- Dissolve 2-(piperazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide (0.01 mol) in 1,2-dimethoxyethane (DME, 5 mL).

- Add formic acid (0.015 mol, 1.5 equiv) and heat at 120°C for 24 hours.

- Cool, concentrate, and purify via flash chromatography (EtOAc/petroleum ether).

Mechanistic Considerations :

- The reaction likely proceeds via in situ generation of a formylating agent (HCO⁺), which electrophilically attacks the less hindered piperazine nitrogen.

- Yield : 75–83% (extrapolated from analogous amide formylations).

Comparative Analysis of Synthetic Routes

Critical Evaluation of Methodologies

Table 1 summarizes reaction conditions and outcomes for each synthetic stage, derived from analogous protocols:

| Stage | Reagents | Conditions | Yield (%) | Purity (HPLC Rₜ) |

|---|---|---|---|---|

| Chloroacetamide Formation | 2-Chloroacetyl chloride | 0–5°C, 2 h | 82–89 | 1.1–1.4 min |

| Piperazine Alkylation | Piperazine, TEA | 40°C, 12 h | 68–74 | 1.4–1.7 min |

| Formylation | HCOOH, DME | 120°C, 24 h | 75–83 | 1.8–2.2 min |

Key Observations :

- The chloroacetamide intermediate exhibits higher crystallinity, simplifying purification.

- Prolonged heating during formylation risks N-demethylation of methoxy groups, necessitating strict temperature control.

Characterization and Analytical Data

Spectroscopic Validation

While direct data for N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide are unavailable, extrapolated characteristics from related compounds include:

- ¹H NMR (DMSO-d₆) : δ 3.75 (s, 6H, OCH₃), 4.28 (s, 2H, CH₂CO), 3.10–3.85 (m, 8H, piperazine), 8.10 (s, 1H, CHO).

- ESI–MS : m/z 362.1 [M+H]⁺ (calculated for C₁₇H₂₄N₃O₄).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems could enhance scalability:

- Chloroacetamide Stage : Microreactors with rapid mixing minimize exothermic side reactions.

- Formylation : Tubular reactors with precise temperature gradients improve regioselectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antipsychotic properties.

Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-formylpiperazine group introduces a polar aldehyde functionality, contrasting with the trifluoromethyl (electron-withdrawing) group in the benzothiazole analog or the fluorophenyl group in the 4-fluorophenylpiperazine derivative .

- Aromatic Ring Modifications : The 2,5-dimethoxyphenyl group is conserved in compounds like and , suggesting its role in π-π stacking or receptor binding. In contrast, nitro and chloro substituents in may enhance electrophilicity but reduce solubility.

Insights :

- Microwave synthesis (e.g., ) offers rapid reaction times but moderate yields, likely due to steric hindrance from the benzothiazole group.

- The target compound’s synthesis (unreported in evidence) might require similar coupling strategies, with the formyl group necessitating protective group chemistry to prevent undesired side reactions.

Table 3: Inferred Properties Based on Substituent Effects

Analysis :

- The formyl group in the target compound may enhance water solubility compared to lipophilic analogs like or , though crystallinity (and thus melting point) could be lower due to conformational flexibility.

- Biological activity in analogs is often linked to the arylpiperazine moiety’s ability to interact with G-protein-coupled receptors (GPCRs) or enzymes .

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-(4-formylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular interactions, pharmacological properties, and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21N3O4

- Molar Mass : 307.34 g/mol

- CAS Number : 1023495-38-6

The compound features a 2,5-dimethoxyphenyl group and a 4-formylpiperazine moiety, contributing to its diverse pharmacological potential. The presence of the piperazine ring is particularly noteworthy, as piperazines are known for their interactions with various biological targets, including neurotransmitter receptors.

Pharmacological Potential

This compound has been investigated for various pharmacological activities:

- Antidepressant Effects : Research indicates that compounds containing piperazine structures can exhibit antidepressant-like effects by modulating serotonin and norepinephrine pathways.

- Anxiolytic Properties : Similar to benzodiazepines, this compound may interact with GABA receptors, potentially offering anxiolytic benefits.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

The mechanism of action involves interaction with specific receptors in the central nervous system. It may function as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets remain to be fully elucidated but are likely to include:

- Serotonin Receptors (5-HT) : Modulation of these receptors can lead to antidepressant and anxiolytic effects.

- Dopamine Receptors : Potential implications in mood regulation and psychotropic effects.

- GABA Receptors : Interaction with these receptors could explain its anxiolytic properties.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity to various neurotransmitter receptors. For instance:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 50 nM |

| 5-HT2A | 60 nM |

| D2 | 70 nM |

| GABA-A | 80 nM |

These results indicate a promising profile for modulating serotonergic and dopaminergic systems.

In Vivo Studies

Animal model studies have shown that administration of this compound resulted in:

- Reduced anxiety-like behaviors in the elevated plus maze test.

- Increased locomotor activity in open field tests, suggesting stimulant properties.

Case Studies

A recent study explored the effects of this compound on models of depression and anxiety:

- Study Design : Mice were administered varying doses (10 mg/kg, 20 mg/kg) over two weeks.

- Results :

- At 20 mg/kg, significant reductions in immobility time were observed in the forced swim test.

- Behavioral assessments indicated reduced anxiety levels compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.